molecular formula C15H17N3O2 B2447602 4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylic acid CAS No. 949984-41-2

4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylic acid

Cat. No.: B2447602
CAS No.: 949984-41-2
M. Wt: 271.32
InChI Key: JZCMQIIFGICSBM-UHFFFAOYSA-N
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Description

2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopropyl group, a tetrahydro-pyrido ring, and an imidazo-azepine ring system. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido Ring: The initial step involves the formation of the pyrido ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which typically involves the use of a diazo compound and a transition metal catalyst.

    Formation of the Imidazo-Azepine Ring: The imidazo-azepine ring is formed through a series of condensation and cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
  • 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
  • 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles

Uniqueness

2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3’,2’:4,5]imidazo[1,2-a]azepine-4-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopropyl group and the combination of pyrido, imidazo, and azepine rings. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(20)10-8-11(9-5-6-9)16-14-13(10)17-12-4-2-1-3-7-18(12)14/h8-9H,1-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCMQIIFGICSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(N2CC1)N=C(C=C3C(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949984-41-2
Record name 4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid
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